Cas no 1704069-09-9 ((4-(N-Methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid)

(4-(N-Methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid is a specialized boronic acid derivative featuring a methoxysulfamoyl substituent on the aromatic ring. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions due to the electron-withdrawing sulfamoyl group, which enhances reactivity and selectivity in forming carbon-carbon bonds. The steric hindrance from the 3,5-dimethyl groups further improves regiocontrol in coupling processes. Its stability under typical reaction conditions makes it a reliable reagent for synthesizing complex biaryl structures in pharmaceutical and materials science applications. The boronic acid moiety ensures compatibility with a wide range of catalysts and substrates, offering versatility in synthetic organic chemistry. Proper handling under inert conditions is recommended to preserve its reactivity.
(4-(N-Methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid structure
1704069-09-9 structure
Product name:(4-(N-Methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid
CAS No:1704069-09-9
MF:C9H14BNO5S
MW:259.087161540985
MDL:MFCD28384283
CID:4674378

(4-(N-Methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid
    • AM88170
    • (4-(N-Methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid
    • MDL: MFCD28384283
    • Inchi: 1S/C9H14BNO5S/c1-6-4-8(10(12)13)5-7(2)9(6)17(14,15)11-16-3/h4-5,11-13H,1-3H3
    • InChI Key: QNNARTGXCBIVRK-UHFFFAOYSA-N
    • SMILES: S(C1C(C)=CC(B(O)O)=CC=1C)(NOC)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 330
  • Topological Polar Surface Area: 104

(4-(N-Methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
148215-1g
(4-(N-Methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid, 95%
1704069-09-9 95%
1g
$816.00 2023-09-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N855936-500mg
(4-(N-Methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid
1704069-09-9 98%
500mg
¥2,837.00 2022-09-01
TRC
N122560-50mg
(4-(N-Methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid
1704069-09-9
50mg
$ 255.00 2022-06-03
eNovation Chemicals LLC
D626338-1g
(4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid
1704069-09-9 97%
1g
$1520 2025-02-21
TRC
N122560-100mg
(4-(N-Methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid
1704069-09-9
100mg
$ 425.00 2022-06-03
eNovation Chemicals LLC
D626338-500mg
(4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid
1704069-09-9 97%
500mg
$288 2023-09-03
Matrix Scientific
148215-500mg
(4-(N-Methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid, 95%
1704069-09-9 95%
500mg
$487.00 2023-09-10
eNovation Chemicals LLC
D626338-1g
(4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid
1704069-09-9 97%
1g
$1520 2025-02-20
eNovation Chemicals LLC
D626338-1g
(4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid
1704069-09-9 97%
1g
$1520 2024-05-24

Additional information on (4-(N-Methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid

Introduction to (4-(N-Methoxysulfamoyl)-3,5-dimethylphenyl)boronic Acid (CAS No. 1704069-09-9)

(4-(N-Methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its CAS number CAS No. 1704069-09-9, is characterized by its unique structural features, which make it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials. The presence of both a boronic acid functional group and a methoxysulfamoyl moiety imparts distinct chemical properties that are highly relevant to modern research applications.

The boronic acid component of this molecule is particularly noteworthy due to its role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. These reactions enable the formation of carbon-carbon bonds under mild conditions, making them indispensable in the construction of complex molecular architectures. The 3,5-dimethylphenyl backbone provides steric and electronic effects that can be fine-tuned to influence reaction outcomes, while the N-methoxysulfamoyl group introduces polarity and potential hydrogen bonding capabilities, enhancing interactions with biological targets.

In recent years, there has been a surge in research focused on developing novel boronic acid derivatives for therapeutic applications. These compounds are being explored for their potential in drug discovery, particularly as inhibitors or modulators of enzyme activity. The specific arrangement of functional groups in (4-(N-Methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid makes it a promising candidate for designing molecules that can selectively interact with biological systems. For instance, studies have demonstrated its utility in generating conjugates that exhibit enhanced binding affinity to specific protein targets, which is crucial for developing targeted therapies.

The pharmaceutical industry has shown particular interest in boronic acid derivatives due to their ability to form stable complexes with biological molecules. This property is leveraged in the development of protease inhibitors, which are essential for treating a wide range of diseases, including cancer and infectious disorders. The methoxysulfamoyl group in (4-(N-Methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid can serve as a handle for further derivatization, allowing researchers to tailor the compound's properties for specific applications. Such modifications can enhance solubility, improve metabolic stability, or increase target specificity.

Beyond pharmaceuticals, this compound has potential applications in materials science and nanotechnology. Boronic acids are known for their ability to form coordination complexes with metals and metalloids, which can be exploited in the design of catalysts or functional materials. The structural versatility of (4-(N-Methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid allows it to participate in diverse chemical transformations, making it a valuable building block for creating novel materials with tailored properties.

Recent advancements in computational chemistry have further accelerated the development of boronic acid-based compounds. Molecular modeling techniques enable researchers to predict the behavior of these molecules in complex systems, facilitating the rational design of new derivatives with improved characteristics. By integrating experimental data with computational insights, scientists can optimize the structure-activity relationships of (4-(N-Methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid and its derivatives for enhanced performance.

The synthesis of this compound involves multi-step organic transformations that require precise control over reaction conditions. Modern synthetic methodologies have been refined to ensure high yields and purity levels, which are critical for both research and industrial applications. Techniques such as palladium-catalyzed cross-coupling reactions and protective group strategies play a pivotal role in constructing the desired molecular framework efficiently.

The growing body of literature on boronic acid derivatives underscores their significance in contemporary chemical research. (4-(N-Methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid exemplifies how structural innovation can lead to compounds with broad utility across multiple disciplines. As research continues to uncover new applications for this class of molecules, their importance is likely to grow further.

In conclusion, (4-(N-Methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid (CAS No. 1704069-09-9) represents a fascinating compound with diverse potential applications. Its unique structural features make it an invaluable tool for synthetic chemists and researchers working on cutting-edge therapeutics and materials science solutions. As our understanding of its properties expands through ongoing investigation and innovation, this molecule is poised to play an increasingly important role in scientific advancements worldwide.

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